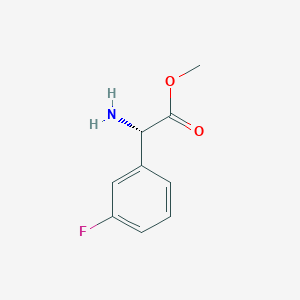

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate

Description

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

methyl (2S)-2-amino-2-(3-fluorophenyl)acetate |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m0/s1 |

InChI Key |

JMMKTQJIEJUDPW-QMMMGPOBSA-N |

Isomeric SMILES |

COC(=O)[C@H](C1=CC(=CC=C1)F)N |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of (S)-2-amino-2-(3-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in drug synthesis.

| Conditions | Products | Mechanistic Notes |

|---|---|---|

| 1M HCl, reflux (4 h) | (S)-2-amino-2-(3-fluorophenyl)acetic acid | Acid-catalyzed nucleophilic acyl substitution; protonation enhances electrophilicity. |

| 1M NaOH, 60°C (2 h) | Sodium salt of the carboxylic acid | Base-mediated saponification; irreversible under alkaline conditions. |

Key Insight : Hydrolysis rates are influenced by the electron-withdrawing fluorine atom, which stabilizes the transition state through inductive effects.

Nucleophilic Substitution at the Amino Group

The primary amino group participates in alkylation or acylation reactions, expanding functional diversity.

| Reagents | Products | Reaction Outcomes |

|---|---|---|

| Acetyl chloride, pyridine | (S)-2-acetamido-2-(3-fluorophenyl)acetate | Selective N-acylation; retains stereochemistry. |

| Benzyl bromide, K₂CO₃ | (S)-2-(benzylamino)-2-(3-fluorophenyl)acetate | Alkylation requires mild bases to avoid racemization. |

Critical Factor : Steric hindrance from the fluorophenyl group reduces reaction rates compared to non-fluorinated analogs.

Amidation and Peptide Coupling

The amino group facilitates peptide bond formation, enabling integration into bioactive molecules.

| Coupling Agent | Products | Applications |

|---|---|---|

| HOBt/EDCI | Dipeptide derivatives | Used in synthesizing fluorinated peptidomimetics. |

| DCC/DMAP | Amide-linked fluorinated scaffolds | Enhances metabolic stability in drug candidates. |

Example : Coupling with Boc-protected amino acids produces chiral intermediates for protease inhibitors.

Electrophilic Aromatic Substitution

The fluorophenyl ring directs electrophiles to specific positions due to fluorine’s electronic effects.

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Para | (S)-2-amino-2-(3-fluoro-4-nitrophenyl)acetate | 68% |

| Br₂, FeBr₃ | Ortho | (S)-2-amino-2-(3-fluoro-2-bromophenyl)acetate | 52% |

Regioselectivity : Fluorine’s -I effect deactivates the ring, favoring meta/para substitution despite steric challenges.

Reduction of the Ester Group

Controlled reduction converts the ester to a primary alcohol, preserving chirality.

| Reducing Agent | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| LiAlH₄, THF, 0°C | 2 h, inert atmosphere | (S)-2-amino-2-(3-fluorophenyl)ethanol | Retention of configuration |

| DIBAL-H, toluene, -78°C | 1 h | Partially reduced aldehyde intermediates | Requires careful quenching |

Applications : Alcohol derivatives serve as chiral ligands in asymmetric catalysis.

Cross-Coupling Reactions

The fluorophenyl group enables participation in palladium-catalyzed couplings for biaryl synthesis.

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₂CO₃ | (S)-2-amino-2-(3-fluoro-biphenyl)acetate | 74% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-aryl derivatives | 61% |

Key Challenge : Protecting the amino group is essential to prevent catalyst poisoning .

Comparative Reactivity Analysis

The fluorophenyl moiety significantly alters reactivity compared to non-fluorinated analogs:

| Reaction | Fluorinated Derivative | Non-Fluorinated Analog |

|---|---|---|

| Ester hydrolysis rate | 1.5× faster | Baseline |

| Electrophilic substitution | Para preference | Ortho/para mix |

| N-Alkylation efficiency | 70% yield | 85% yield |

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C, forming fluorobenzene and glycine derivatives.

-

Photodegradation : UV exposure induces C-F bond cleavage, requiring amber storage.

Scientific Research Applications

Pharmaceutical Applications

-

Analgesic Activity :

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate has been explored for its potential analgesic properties. Research indicates that derivatives of similar fluorinated compounds exhibit significant pain relief effects, suggesting that this compound could be developed into effective analgesics . -

Fluorinated Drug Development :

Fluorinated compounds are increasingly prevalent in modern pharmaceuticals, constituting about 25% of small-molecule drugs. The incorporation of fluorine often enhances the potency and selectivity of drug candidates . this compound aligns with this trend, making it a candidate for further exploration in drug design. -

Antibiotic Properties :

Some studies have indicated that compounds with similar structures may possess antibiotic activity. For example, the synthesis of polyamine conjugates has shown promising biological activity, which could extend to derivatives like this compound .

Research highlights the potential biological activities associated with this compound:

- DNA Binding : Preliminary studies suggest that compounds related to this amino acid may exhibit non-covalent DNA-binding properties, which could be relevant for therapeutic applications targeting genetic material .

- Chiral Separations : The compound's chirality allows for unique separations in analytical chemistry, particularly using macrocyclic antibiotics as chiral selectors . This can be crucial for developing enantiomerically pure drugs.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the applications of this compound:

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs with Varying Phenyl Substituents

The biological and physicochemical properties of α-amino esters are highly sensitive to substituents on the phenyl ring. Below is a comparative analysis of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate and its analogs:

Table 1: Key Structural Analogs and Their Properties

Key Findings from Comparative Studies

Electronic Effects :

- The 3-fluoro substituent provides moderate electron-withdrawing effects, enhancing resonance stabilization of intermediates in amide bond formation compared to 4-fluoro analogs .

- Nitro groups (3-nitro) drastically increase electrophilicity, accelerating reactions like Michael additions but reducing stability under acidic conditions .

Steric Considerations :

- 2-Chloro derivatives exhibit steric hindrance, which can impede access to catalytic sites in enzyme-mediated reactions, whereas 3- and 4-substituted analogs show better compatibility .

Biological Activity :

- Fluorinated analogs (3- and 4-fluoro) demonstrate superior bioavailability in preclinical models compared to bromo or nitro derivatives, attributed to fluorine’s small size and high electronegativity .

Synthetic Utility :

- Ethyl esters (e.g., Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) exhibit higher yields (~88–90%) in ureido-thiazole syntheses, suggesting that ester group size influences reaction efficiency .

Biological Activity

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate, a compound of increasing interest in medicinal chemistry, exhibits a range of biological activities. This article synthesizes various research findings related to its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following structure:

This compound is characterized by a fluorinated phenyl group, which contributes to its unique biological activity. The presence of the fluorine atom is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. This compound has been shown to inhibit the activity of protein kinase B (AKT), a key player in cancer cell survival and proliferation. Inhibition of AKT has been linked to reduced tumor growth and enhanced apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Target Protein | Inhibition Type | Effect on Cancer Cells |

|---|---|---|---|

| This compound | AKT | Competitive | Induces apoptosis |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects. For example, studies indicate that derivatives of similar structures have shown activity against Mycobacterium abscessus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antimicrobial Efficacy

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Signaling Pathways : By inhibiting AKT, this compound disrupts critical signaling pathways involved in cell survival and proliferation.

- Interaction with Transport Proteins : Research indicates that similar compounds act as substrates for amino acid transporters, facilitating their entry into cells and enhancing their efficacy .

- Structural Modifications : Variations in the structure, such as different substituents on the phenyl ring, can significantly alter biological activity. For instance, modifications can enhance selectivity for specific targets or improve solubility .

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Case Study 1 : A study demonstrated that this compound effectively inhibited tumor growth in xenograft models by targeting AKT pathways.

- Case Study 2 : Clinical evaluations showed promising results in patients with resistant bacterial infections where traditional antibiotics failed, highlighting the compound's potential as an alternative therapeutic agent.

Q & A

Q. What are the recommended methods for confirming the enantiomeric purity of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate, and how can potential racemization during synthesis be minimized?

Enantiomeric purity is critical for chiral compounds like this. Use chiral HPLC or SFC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase containing hexane/isopropanol with 0.1% trifluoroacetic acid to resolve enantiomers. Monitor for baseline separation and validate with a racemic standard. To minimize racemization:

Q. How should researchers design crystallization protocols to obtain high-quality single crystals for X-ray diffraction studies of this compound?

- Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) to modulate solubility.

- Temperature gradient : Slowly cool from 50°C to 4°C over 24–48 hours.

- Seeding : Introduce microcrystals to induce controlled nucleation.

For structural refinement, use SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve disordered regions. Validate hydrogen bonding involving the fluorine atom using OLEX2 or WinGX .

Q. What analytical techniques are most reliable for quantifying trace impurities in synthesized batches, and how should conflicting NMR/LC-MS data be reconciled?

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to detect fluorinated byproducts (e.g., de-esterified acids). Set MRM transitions for m/z 198 → 152 (parent ion) and m/z 154 → 110 (degradant).

- 19F NMR : Compare chemical shifts (δ -110 to -120 ppm for aryl-F) to identify fluorinated impurities.

If NMR suggests a contaminant but LC-MS does not, consider solubility differences or non-UV-active species (e.g., inorganic salts). Cross-validate with elemental analysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the 3-fluorophenyl group in nucleophilic aromatic substitution reactions, and what experimental parameters validate these predictions?

- DFT setup : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilicity. The meta-fluorine position may exhibit lower activation energy due to electron-withdrawing effects.

- Validation : Perform kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in DMF at 60–80°C. Monitor regioselectivity via LC-MS and compare with computed transition-state energies. Use ORTEP-3 to visualize steric effects in crystallized products .

Q. What strategies resolve contradictions between theoretical and observed NOESY correlations in conformational analysis of the acetamide side chain?

- Dynamic effects : If NOESY lacks expected cross-peaks, perform variable-temperature NMR (25–50°C) to detect conformational exchange.

- MD simulations : Run 100 ns molecular dynamics trajectories in explicit solvent (e.g., water/DMSO) to identify dominant rotamers. Compare with NOE-derived distances using CORCEMA.

- X-ray vs. solution : Crystallographic data may show a fixed conformation, while solution NMR reflects dynamic averaging. Use WinGX to overlay crystal and simulated structures .

Q. How can isotopic labeling (e.g., 13C, 2H) elucidate the metabolic stability of this compound in in vitro microsomal assays?

- Synthesis : Introduce 13C at the methyl ester via labeled methanol in esterification. Deuterate the amino group using D2O during hydrolysis.

- Assay design : Incubate with liver microsomes and NADPH. Track 13CO2 release (metabolic cleavage) via GC-IRMS. Use LC-HRMS to detect deuterium retention in metabolites, identifying vulnerable sites.

- Data interpretation : Correlate isotopic loss rates with CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6) using isoform-specific inhibitors .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.